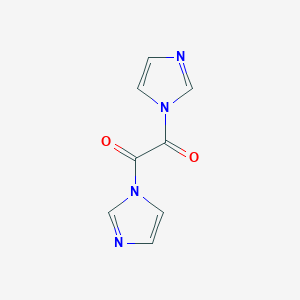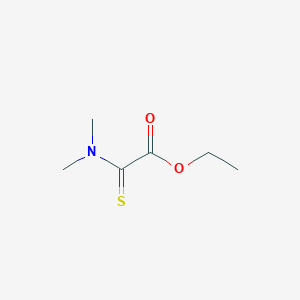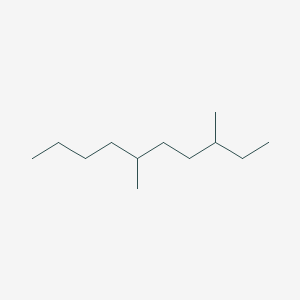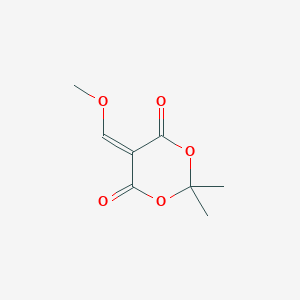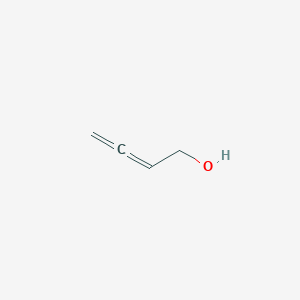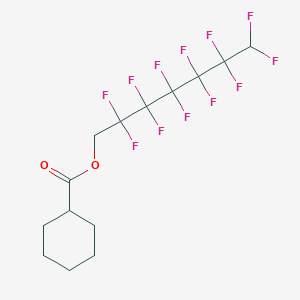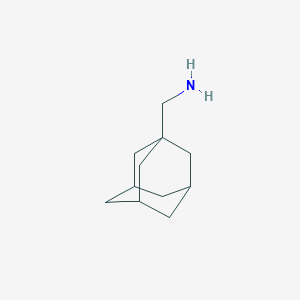
1-Adamantanmethylamin
Übersicht
Beschreibung
Molecular Recognition and Assembly
The study of molecular recognition and assembly involving adamantane derivatives has shown that 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane is a highly adaptable molecule. It can adjust the conformation of its hydrogen-bonding subunits to suit various assembling partners, forming one-dimensional motifs such as infinite zig-zag ribbons with perchlorate ions and chains with Cu(II) ions and dicarboxylic acids .
Synthesis of Adamantane Derivatives
The synthesis of new adamantane derivatives has been achieved through the radical nucleophilic substitution (S(RN)1) reaction of 1,3,5,7-tetrabromoadamantane with cyanide, leading to the production of 1,3,5,7-tetracyanoadamantane. This compound was further reduced to 1,3,5,7-tetrakis(aminomethyl)adamantane using borane reagents. Additionally, improvements in the preparation of 1,3,5,7-tetrahaloadamantanes have been reported .
Molecular Structure and Noncovalent Interactions
The molecular structure of adamantane-1,3,4-thiadiazole hybrids has been elucidated, revealing different orientations of the amino group in non-halogenated structures. The study of intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach has shown that N–H⋯N hydrogen bonds are particularly strong. The presence of halogen substitutions (Br and F) in the structures contributes to isostructural behavior and the formation of 1D supramolecular constructs .
One-Pot Synthesis of Adamantane Derivatives
A one-pot synthesis method for adamantane derivatives has been developed using ethyl 2,4-dioxocyclohexanecarboxylate and 2-phenylethyl 2-(acetoxymethyl)acrylate or 2-(acetoxymethyl)-1-phenyl-2-propen-1-one. This process involves domino Michael reactions followed by Dieckmann condensation or an aldol-type reaction, marking the first one-pot construction of adamantane derivatives from cyclohexanone derivatives without the use of enamines .
Clinical Applications of Adamantane Derivatives
Adamantane derivatives have a wide range of clinical applications, including antiviral, antidiabetic, and treatments for Alzheimer's and Parkinson's disease. Compounds such as amantadine, memantine, rimantadine, tromantadine, adapalene, saxagliptin, and vildagliptin have been approved for clinical use. These derivatives are based on the adamantane structure and have been essential in their respective therapeutic indications. The review of these compounds includes their mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical trials, providing a comprehensive perspective on current treatment options and the importance of adamantane in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
1-Adamantanmethylamin: wurde in der Pharmakologie auf sein Potenzial untersucht, die pharmakokinetischen Eigenschaften von Arzneimitteln zu verändern. Es ist bekannt, die Lipophilie zu erhöhen, was die Wirkstoffabgabe und -wirksamkeit verbessern kann . So wurde es beispielsweise auf seine Rolle bei der Entwicklung von antiviralen Medikamenten untersucht, die Amantadin ähneln .
Materialwissenschaft
In der Materialwissenschaft wird This compound als Baustein für die Herstellung fortschrittlicher Materialien mit einzigartigen Eigenschaften verwendet. Seine käfigartige Struktur ist vorteilhaft für die Bildung von Polymeren und Nanokompositen, die in verschiedenen Anwendungen von Beschichtungen bis hin zu elektronischen Geräten eingesetzt werden .
Organische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es ist besonders nützlich bei der Synthese von Adamantanderivaten, Verbindungen mit einer breiten Palette von Anwendungen aufgrund ihrer Stabilität und einzigartigen strukturellen Merkmale .
Analytische Chemie
This compound: ist in der analytischen Chemie als Reagenz für die Quantifizierung und Analyse verschiedener chemischer Verbindungen beteiligt. Seine starke Aminogruppe kann Komplexe mit anderen Molekülen bilden, die bei deren Nachweis und Messung helfen .
Biochemie
In der Biochemie ist die Adamantanstruktur von This compound bedeutsam für die Untersuchung von Protein-Wechselwirkungen und Enzymkinetik. Es kann als Inhibitor oder Substratnachahmer wirken, um die Funktion biologischer Moleküle zu untersuchen .
Umweltwissenschaften
Die Umweltanwendungen von This compound umfassen seine Verwendung in der Umweltbehebung. Seine chemischen Eigenschaften ermöglichen es ihm, an Schadstoffen zu binden und so deren Entfernung aus verschiedenen Ökosystemen zu erleichtern .
Nanotechnologie
This compound: ist in der Nanotechnologie von entscheidender Bedeutung für die Herstellung von Wirkstoff-Abgabesystemen wie Liposomen und Dendrimeren. Seine Fähigkeit, funktionalisiert zu werden, macht es zu einer Schlüsselkomponente bei der Gestaltung gezielter Abgabeträger .
Chemieingenieurwesen
Im Chemieingenieurwesen wird This compound zur Entwicklung von Prozessen und Katalysatoren verwendet. Seine robuste Struktur kann rauen Bedingungen standhalten, wodurch es für den Einsatz in Reaktoren und anderen industriellen Anwendungen geeignet ist
Safety and Hazards
1-Adamantanemethylamine is considered hazardous. It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .
Wirkmechanismus
Target of Action
1-Adamantanemethylamine, also known as Rimantadine, primarily targets the M2 protein , an ion channel of the influenza A virus . This protein plays a crucial role in the virus’s life cycle and is essential for the viral replication process .
Mode of Action
The compound interacts with its target by blocking the M2 ion channel . This blockage prevents the uptake of protons into the interior of the virus, which is required for the acid-promoted viral uncoating (decapsidation) process . This interaction and the resulting changes inhibit the uncoating process of the virus, thereby disrupting the viral replication .
Biochemical Pathways
It is known that the compound produces a virustatic effect early in the virus replication . By blocking the M2 ion channel, it likely disrupts several downstream effects related to the virus’s life cycle .
Pharmacokinetics
1-Adamantanemethylamine exhibits good oral absorption, with more than 90% bioavailability . It has a plasma half-life of approximately 35 hours, indicating a prolonged presence in the body . The compound has a large volume of distribution, suggesting extensive distribution into body tissues . It is also reported to have about 40% plasma protein binding .
Result of Action
The primary result of 1-Adamantanemethylamine’s action is the inhibition of viral replication, which can shorten the duration and alleviate the symptoms of influenza . It’s important to note that resistance to this compound has emerged since 2009, and it is no longer recommended for the treatment of influenza .
Action Environment
The action, efficacy, and stability of 1-Adamantanemethylamine can be influenced by various environmental factors. For instance, the compound is soluble in DMSO and has a boiling point of 248°C . It is typically stored at -20°C to maintain its stability
Eigenschaften
IUPAC Name |
1-adamantylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHXMFFSKTSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170367 | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17768-41-1 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17768-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17768-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]dec-1-ylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)




![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
